molecular formula C9H10ClNO B8710060 2-Chloro-5,5-dimethyl-5,7-dihydrofuro[3,4-b]pyridine

2-Chloro-5,5-dimethyl-5,7-dihydrofuro[3,4-b]pyridine

Cat. No.: B8710060
M. Wt: 183.63 g/mol
InChI Key: XQUFSCYJBCCSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,5-dimethyl-5,7-dihydrofuro[3,4-b]pyridine is a useful research compound. Its molecular formula is C9H10ClNO and its molecular weight is 183.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-5,5-dimethyl-7H-furo[3,4-b]pyridine

InChI

InChI=1S/C9H10ClNO/c1-9(2)6-3-4-8(10)11-7(6)5-12-9/h3-4H,5H2,1-2H3

InChI Key

XQUFSCYJBCCSFI-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CO1)N=C(C=C2)Cl)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-[6-Chloro-2-(hydroxymethyl)pyridin-3-yl]propan-2-ol (200 mg, 0.99 mmol) was taken up in tetrahydrofuran (5 mL) and cooled to −78° C. n-Butyllithium (1.24 mL 011.6 M in hexanes, 1.98 mmol) was added dropwise and the mixture was allowed to stir for 30 minutes. p-Toluenesulfonylchloride (190 mg, 0.99 mmol) was then added in one portion and the mixture was allowed to warm to room temperature warm slowly to 0° C. over two hours and then left to warm to room temperature overnight. The reaction was quenched with saturated aqueous ammonium chloride and the biphasic mixture was extracted with ethyl acetate (2×). The combined organics were dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting residue was purified via flash chromatography (silica, 0-50% ethyl acetate/hexanes) to afford the title compound as a colorless oil.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
190 mg
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

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